![molecular formula C9H18N2O2S2 B6308391 R5421 CAS No. 206353-02-8](/img/structure/B6308391.png)
R5421
Vue d'ensemble
Description
R5421 is a strain of yeast, specifically a brewing yeast strain, also known as K+/potassium ion-deficient strain . It’s often used in experiments to identify K+/potassium ion transport proteins . It’s also known as CY162, and is MATα type . The transformation marker for this strain is ura3, leu2 .
Synthesis Analysis
R5421 is a chemically competent cell, prepared using a special process . It can be stored at -80°C for up to three months . The transformation efficiency of the pGADT7 plasmid was found to be greater than 103 cfu/μg DNA .Chemical Reactions Analysis
R5421 has been used in studies to understand the role of potassium transporters in plants . For instance, the function of the GmHAK5 gene from soybean was evaluated using R5421, and it was found that the transformation with GmHAK5 rescued the growth defect of the R5421 strain at low K+ concentrations .Physical And Chemical Properties Analysis
The physical and chemical properties of R5421 are largely determined by its genetic makeup . It’s a strain of E.coli and is used for the expression of non-toxic proteins . It grows under aerobic conditions at 37°C .Applications De Recherche Scientifique
Role in Platelet Function
R5421, also known as Ethaninidothioic acid, has been used as a scramblase inhibitor to determine the role of phospholipid scrambling across a range of systems including platelet procoagulant activity . It has been found to inhibit Ca2+ signalling from the PAR1, PAR4 and glycoprotein VI receptors as well as platelet α IIbβ 3 integrin activation and α-granule release .
Involvement in Membrane Asymmetry
Phospholipid scramblase 1 (PLSCR1), which R5421 is used to inhibit, was originally identified as a membrane protein involved in maintaining plasma membrane asymmetry . This function is crucial for the proper functioning of cells and their interactions with their environment.
Role in Cellular Pathways
Studies have shown the involvement of PLSCR1, which R5421 inhibits, in several cellular pathways . This includes the trafficking of different molecules within intracellular vesicles such as endosomes, liposomes, and phagosomes .
Interaction with Viral Proteins
In addition to interacting with endogenous proteins, PLSCR1 has also been reported to interact with exogenous viral proteins, thereby regulating viral uptake and spread . This suggests a potential role for R5421 in antiviral research.
Essential Component of the Nephrocyte Slit Diaphragm
Research has identified the phospholipid scramblase Scramb1, which R5421 inhibits, as an essential component of the nephrocyte slit diaphragm . This structure is critical for blood ultrafiltration in nephrons, suggesting a potential role for R5421 in kidney research.
Role in Membrane Dynamics
Scramb1, which R5421 inhibits, has been found to be involved in membrane dynamics and slit diaphragm (SD) formation . This suggests a potential role for R5421 in research related to cell membrane structure and function.
Mécanisme D'action
Target of Action
R5421, also known as Scramblase-IN-1 or MFCD17215986, primarily targets the phospholipid scramblase . Phospholipid scramblase is an enzyme that plays a crucial role in the translocation of phospholipids between the two leaflets of a lipid bilayer of a cell membrane .
Mode of Action
R5421 acts as an inhibitor of the scramblase activity . It interferes with the function of scramblase, thereby affecting the movement of phospholipids across the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by R5421 involves the regulation of phosphatidylserine (PS) exposure . Under normal conditions, PS is confined to the inner leaflet of the plasma membrane. The activity of scramblase disrupts this asymmetry, causing PS to be exposed on the cell surface . By inhibiting scramblase, R5421 reduces PS exposure .
Result of Action
R5421 reduces the extent of PS exposure in procoagulant platelets by maintaining flippase activity . Flippase is another enzyme that helps maintain the asymmetry of the cell membrane by moving phospholipids from the outer leaflet to the inner leaflet . By preserving flippase activity, R5421 indirectly inhibits scramblase activity .
Action Environment
The action of R5421 is influenced by environmental factors such as temperature and time . For instance, R5421 inhibits A23187-induced PS exposure in a time- and temperature-dependent manner . .
Orientations Futures
R5421 has been used in various studies to understand the role of potassium transporters in plants . It’s likely that it will continue to be used in similar research in the future. For example, it could be used to study other genes involved in potassium uptake and transport, which could help improve our understanding of how plants respond to low potassium conditions .
Propriétés
IUPAC Name |
methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAUWZEJURQOJ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSN(C)C(=O)ON=C(C)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSN(C)C(=O)O/N=C(\C)/SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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